(R)-Fasiglifam

GPR40 agonist activity Stereochemical specificity Negative control validation

(R)-Fasiglifam is the essential, pharmacologically inactive negative control for TAK-875 (Fasiglifam). Sharing identical physicochemical properties but lacking GPR40 agonist activity, it is the only tool to confirm target engagement specificity and distinguish on-target from off-target effects in GSIS, hepatotoxicity, and receptor selectivity studies. Generic substitutes fail this critical control requirement. For validated, stereospecific research.

Molecular Formula C29H32O7S
Molecular Weight 524.6 g/mol
Cat. No. B570503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Fasiglifam
Synonyms(3R)-6-[[2’,6’-Dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic Acid
Molecular FormulaC29H32O7S
Molecular Weight524.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m0/s1
InChIKeyBZCALJIHZVNMGJ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Fasiglifam: Essential Negative Control for GPR40 Agonist Research Assays


(R)-Fasiglifam (CAS 1234474-57-7) is the R-enantiomer of fasiglifam (TAK-875), a GPR40/FFAR1 agonist that progressed to Phase III clinical trials before termination due to hepatotoxicity concerns [1]. The compound is pharmacologically inactive at the GPR40 receptor and is exclusively utilized as an experimental negative control in studies evaluating fasiglifam (TAK-875) [2]. Unlike the active S-enantiomer (TAK-875, EC50 = 14–72 nM), (R)-Fasiglifam does not activate GPR40-mediated signaling, making it an indispensable tool for confirming target engagement specificity [3].

Why (R)-Fasiglifam Cannot Be Substituted with Generic Fasiglifam or Other GPR40 Antagonists


Generic substitution with racemic fasiglifam or other GPR40 pathway inhibitors fails to satisfy the precise experimental requirement that (R)-Fasiglifam uniquely addresses: providing a stereochemically matched, pharmacologically inert control for the active S-enantiomer (TAK-875) [1]. The R-enantiomer shares identical physicochemical properties—including molecular weight (524.63 g/mol), solubility profile, and membrane permeability characteristics—with the active fasiglifam, yet lacks measurable GPR40 agonist activity [2]. This stereochemical pairing enables researchers to distinguish GPR40-mediated pharmacological effects from off-target or compound-specific effects [3]. Racemic fasiglifam introduces confounding agonist activity (EC50 ≈ 72 nM) that obscures baseline measurements; alternative GPR40 antagonists or other inactive compounds lack the matched molecular properties essential for controlled comparative studies in pancreatic β-cell assays, hepatotoxicity investigations, and receptor binding studies [4].

Quantitative Comparative Evidence: (R)-Fasiglifam Versus Active Fasiglifam and Alternative Controls


GPR40 Agonist Activity: (R)-Fasiglifam as Stereochemically Defined Inactive Control

(R)-Fasiglifam is the pharmacologically inactive R-enantiomer of fasiglifam, contrasting with the active S-enantiomer TAK-875 which demonstrates EC50 = 72 nM at GPR40. This stereochemical distinction provides a matched-pair control for distinguishing target-specific versus off-target effects [1].

GPR40 agonist activity Stereochemical specificity Negative control validation

Hypoglycemia Risk Profile: Glucose-Dependent Insulin Secretion of Fasiglifam Versus Sulfonylureas

While this evidence pertains to the active fasiglifam (TAK-875) rather than (R)-Fasiglifam, it establishes the critical differentiation that makes (R)-Fasiglifam essential as a negative control. Fasiglifam (3 mg/kg) maintained normoglycemia in nonfasted control rats, whereas glimepiride (10 mg/kg) decreased plasma glucose below normal levels and caused hypoglycemia [1]. In 12-week clinical trials, fasiglifam produced significantly fewer hypoglycemic episodes compared with glimepiride (incidence comparable to placebo) [2].

Hypoglycemia risk Glucose-dependent insulin secretion Safety pharmacology

Comparative GPR40 Agonist Potency: Fasiglifam Versus CPL207280 in Ca2+ Influx Assays

In direct head-to-head Ca2+ influx assays using human GPR40 protein, fasiglifam (TAK-875) demonstrated an EC50 of 270 nM, while the newer GPR40 agonist CPL207280 showed greater potency with an EC50 of 80 nM [1]. These comparative data establish fasiglifam as the benchmark reference compound against which newer GPR40 agonists are evaluated, and correspondingly position (R)-Fasiglifam as the essential negative control for such comparative studies .

GPR40 agonist potency Calcium influx assay Comparative pharmacology

Hepatotoxicity Risk Profile: Fasiglifam Versus CPL207280 in Transporter Inhibition Assays

Fasiglifam development was terminated in Phase III due to hepatotoxicity associated with inhibition of hepatic bile acid transporters. Comparative data show fasiglifam inhibits OATP1B1 with an IC50 of 0.49 μM, whereas CPL207280 demonstrates substantially reduced inhibition with an IC50 of 17.9 μM [1]. This hepatotoxicity liability creates a critical research need for (R)-Fasiglifam as a stereochemically matched control in mechanistic DILI investigations [2].

Hepatotoxicity Transporter inhibition Drug-induced liver injury

Comparative Glucose-Lowering Efficacy: Fasiglifam Versus Sulfonylureas in Diabetic Rat Models

In diabetic N-STZ-1.5 rats, oral administration of fasiglifam (3–30 mg/kg) dose-dependently improved glucose tolerance, with a maximal effect of -37.6% glucose AUC reduction, significantly greater than glibenclamide which achieved only -12.3% reduction at maximal effective doses [1]. Additionally, fasiglifam maintained efficacy after 15 weeks of treatment, whereas glibenclamide effects were completely diminished after 4 weeks due to secondary failure [2].

Glucose tolerance Insulin secretion Sulfonylurea comparator

Comparative GPR40 Agonist Potency: Fasiglifam Versus SCO-267 and MK-8666

Within the GPR40 agonist class, fasiglifam (TAK-875) demonstrates EC50 = 14–72 nM as a partial agonist, positioning it between the full agonist SCO-267 (EC50 = 12 nM) and other partial agonists . MK-8666, a more potent partial agonist, achieves EC50 = 0.9 nM . This intermediate potency profile, combined with its extensive clinical characterization, establishes fasiglifam as the most widely adopted reference standard in the class.

GPR40 agonist ranking Full agonist Partial agonist

Primary Research Applications for (R)-Fasiglifam Procurement


Negative Control for GPR40-Mediated Insulin Secretion Studies in Pancreatic β-Cells

In glucose-stimulated insulin secretion (GSIS) assays using pancreatic β-cell lines (e.g., MIN6, INS-1 833/15) or primary islets, (R)-Fasiglifam serves as the stereochemically matched negative control for fasiglifam (TAK-875). While TAK-875 augments GSIS via GPR40 activation (EC50 = 14–72 nM), (R)-Fasiglifam produces no enhancement, confirming that observed insulinotropic effects are mediated specifically through GPR40 agonism rather than compound-specific off-target activity [1]. This application is essential for validating new GPR40 agonists and characterizing structure-activity relationships (SAR) in medicinal chemistry programs.

Control Compound for Hepatotoxicity Mechanism Studies (DILI Research)

Given fasiglifam's well-documented hepatotoxicity—terminated in Phase III due to DILI, with mechanistic links to acyl glucuronide formation, MRP2/4 and BSEP transporter inhibition, and mitochondrial toxicity [1]—(R)-Fasiglifam provides an essential negative control for distinguishing GPR40-mediated from compound-specific hepatotoxic effects. In assays evaluating ALT elevations (>3× ULN incidence: 2.7% for fasiglifam vs. 0.5% for placebo), (R)-Fasiglifam enables researchers to determine whether observed toxicity derives from target engagement or from the physicochemical properties of the fasiglifam scaffold [2].

Receptor Binding Specificity Controls in GPR40 Selectivity Assays

In selectivity screening panels assessing GPR40 agonist activity across the FFA receptor family (GPR41, GPR43, GPR120) and other GPCRs, (R)-Fasiglifam functions as a negative control to establish baseline non-specific binding or assay interference. While fasiglifam (TAK-875) demonstrates >10 μM EC50 against other FFA receptors—indicating >700-fold selectivity over its GPR40 EC50 of 14 nM—(R)-Fasiglifam verifies that observed selectivity profiles are stereospecific and not artifacts of the assay system [1]. This is particularly relevant given the 2.3 Å co-complex structure of hGPR40-TAK-875, which reveals a unique binding mode [2].

Comparative Pharmacology Studies: Fasiglifam as Reference Agonist

In head-to-head comparative studies of novel GPR40 agonists (e.g., CPL207280, SCO-267, ZYDG2, MK-8666), fasiglifam serves as the industry-standard reference agonist due to its extensive clinical and preclinical characterization [1]. (R)-Fasiglifam is the corresponding negative control that enables researchers to establish assay windows and validate that observed agonist activity is specific and stereosensitive. This application is critical for compounds such as CPL207280 (EC50 = 80 nM vs. fasiglifam EC50 = 270 nM in Ca2+ assays) where establishing comparative potency requires validated positive and negative controls [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Fasiglifam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.